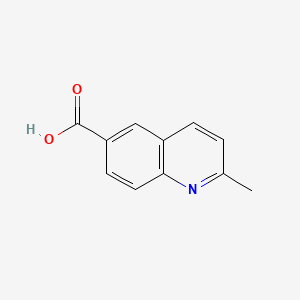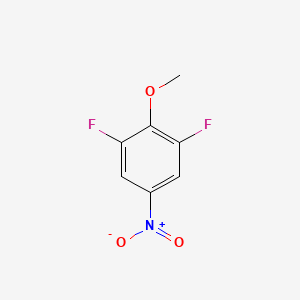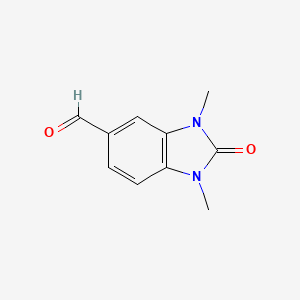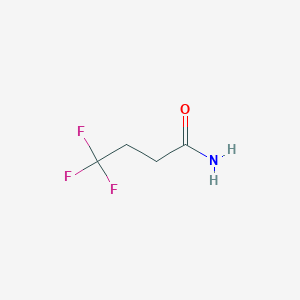
4,4,4-三氟丁酰胺
描述
4,4,4-Trifluorobutanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in water and organic solvents.
科学研究应用
合成与表征
4,4,4-三氟丁酰胺及其衍生物通常用于各种研究应用。例如,通过使用包括红外光谱、1H-核磁共振、13C-核磁共振、液相质谱和元素分析在内的一系列分析技术,合成并表征了N-(2-氯-5-氰基苯基)-4,4,4-三氟丁酰胺。这个合成过程突显了该化合物在化学研究中的相关性,以及在材料科学或制药领域进一步应用的潜力 (Manojkumar et al., 2013)。
氢甲酰化研究
在有机合成领域,通过Rh催化的3,3,3-三氟丙烯的氢甲酰化成功合成了4,4,4-三氟丁醛,这是4,4,4-三氟丁酰胺的衍生物。这项研究强调了该化合物在催化过程中的实用性,可能为其在生产更复杂有机化合物方面的应用铺平道路 (Ohtsuka et al., 2014)。
药物化学
与4,4,4-三氟丁酰胺密切相关的三氟甲基基团在药物化学中具有重要意义。它被用于各种药物,包括镇痛药、麻醉药、心血管药物等。Jeschke、Baston和Leroux(2007)的综述深入探讨了三氟甲基化药物的应用领域,突显了氟原子在生命科学研究中的深远影响 (Jeschke et al., 2007)。
生物正交化学
在一项关于生物正交化学的研究中,含有三氟硼酸酯的癌症成像探针,与4,4,4-三氟丁酰胺相关,被用于在小鼠的肿瘤细胞中选择性触发焦痂细胞凋亡。这种化学生物学中的创新方法突显了该化合物在增强抗肿瘤免疫和医学成像应用方面的潜力 (Wang et al., 2020)。
属性
IUPAC Name |
4,4,4-trifluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461-34-7 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

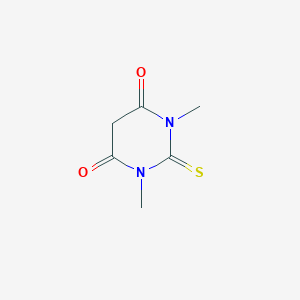
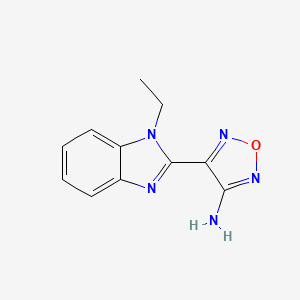

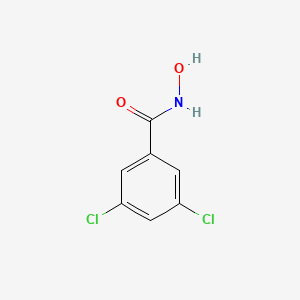
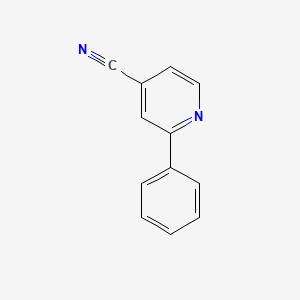

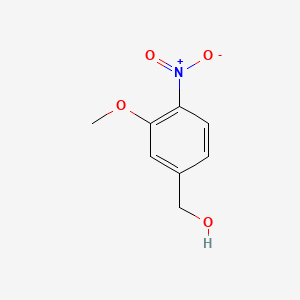

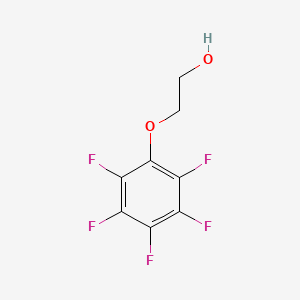
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
